molecular formula C18H18N2O4S B2972536 4-(4-(phenylsulfonyl)butanoyl)-3,4-dihydroquinoxalin-2(1H)-one CAS No. 952861-52-8

4-(4-(phenylsulfonyl)butanoyl)-3,4-dihydroquinoxalin-2(1H)-one

Cat. No. B2972536
CAS RN: 952861-52-8
M. Wt: 358.41
InChI Key: DOIFYEPMTIAWJO-UHFFFAOYSA-N
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Description

The compound is a derivative of quinoxaline, which is a type of heterocyclic compound. The “4-(4-(phenylsulfonyl)butanoyl)” part suggests that it has a phenylsulfonyl group attached to the 4th carbon of a butanoyl group .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the quinoxaline and phenylsulfonyl groups .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions such as protodeboronation .


Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. For example, similar compounds like phenylsulfonyl derivatives often have high melting points .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many quinoxaline derivatives have biological activity and are used in medicinal chemistry .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. It’s always important to refer to the Material Safety Data Sheet (MSDS) for specific compounds .

Future Directions

Future research could explore the potential uses of this compound in various fields, such as medicinal chemistry or materials science .

properties

IUPAC Name

4-[4-(benzenesulfonyl)butanoyl]-1,3-dihydroquinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c21-17-13-20(16-10-5-4-9-15(16)19-17)18(22)11-6-12-25(23,24)14-7-2-1-3-8-14/h1-5,7-10H,6,11-13H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOIFYEPMTIAWJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC=CC=C2N1C(=O)CCCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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